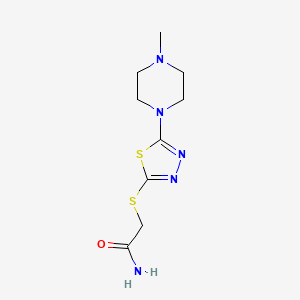

2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5OS2/c1-13-2-4-14(5-3-13)8-11-12-9(17-8)16-6-7(10)15/h2-6H2,1H3,(H2,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAZDVZVKJTAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as acetic anhydride, under reflux conditions. This reaction forms the 1,3,4-thiadiazole core.

Introduction of the Piperazine Moiety: The 4-methylpiperazine is introduced by reacting the thiadiazole intermediate with 4-methylpiperazine in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Thioether Formation: The final step involves the reaction of the piperazine-thiadiazole intermediate with chloroacetamide in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening or modification.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, including Xanthomonas campestris pv. oryzae, with an effective concentration (EC50) of 17.5 µg/mL. This suggests potential applications as a bactericide or fungicide in agricultural settings.

Anticancer Properties

Compounds with similar structures to this thiadiazole derivative have been explored for their anticancer activities. For instance, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were evaluated for their cytotoxicity against human cancer cell lines. Some exhibited significant cytotoxic effects against multiple cancer types, indicating that derivatives of this compound may also hold promise in cancer therapy .

Enzyme Inhibition

Research has indicated that thiadiazole derivatives can act as inhibitors of key enzymes involved in various biological pathways. The unique structural features of This compound suggest it may interact with specific biological targets, potentially leading to the development of new therapeutic agents for diseases mediated by these enzymes.

Case Studies

In recent studies focused on the synthesis and evaluation of thiadiazole derivatives:

- Anticancer Evaluation : A series of newly synthesized compounds based on thiadiazole structures were screened for their in vitro anticancer activity against six human cancer cell lines. Results showed that several compounds exhibited significant cytotoxicity against most cell lines tested .

- Agricultural Applications : The potential use of This compound as a fungicide was explored through field trials demonstrating its effectiveness against fungal pathogens in crops.

Mechanism of Action

The mechanism of action of 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes involved in microbial cell wall synthesis, DNA replication, and protein synthesis.

Pathways: Inhibition of key enzymes, leading to disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Compounds bearing piperazine or 4-methylpiperazine substituents on the thiadiazole ring share key structural features with the target molecule. For example:

- 2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives (2a–2h) : Synthesized via nucleophilic substitution of chloroacetamide intermediates with piperazines. These compounds vary in piperazine substituents (e.g., phenyl, benzyl), yielding melting points between 132–170°C and moderate to high yields (67–88%). The 4-methylpiperazine variant (hypothetically analogous to the target compound) would likely exhibit improved solubility compared to bulkier aromatic substituents due to reduced steric hindrance .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): While lacking a piperazine group, this compound features a dual thiadiazole-thioacetamide structure. It demonstrated potent anticancer activity (IC₅₀ = 0.034–0.084 mmol/L against A549 and MCF-7 cells) and aromatase inhibition (IC₅₀ = 0.062 mmol/L), highlighting the significance of thioacetamide linkages in bioactivity .

Thiadiazole-Thioacetamide Derivatives with Varied Substituents

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): This analog replaces the piperazine with a 4-chlorobenzylthio group and exhibits a melting point of 132–134°C and 74% yield. Such hydrophobic substituents may enhance membrane permeability but reduce water solubility compared to piperazine-containing derivatives .

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g): Incorporates a benzothiazole moiety and urea linkage, showing antiproliferative activity (GC-MS confirmed molecular weight: 456.44).

Bioactivity Comparison

Physicochemical Properties

- Melting Points : Piperazine-containing derivatives generally exhibit higher melting points (132–170°C) compared to alkylthio analogs (133–170°C), likely due to stronger intermolecular interactions from the piperazine’s amine groups .

- Synthetic Yields : Piperazine derivatives synthesized via nucleophilic substitution (e.g., 2a–2h) show yields of 67–88%, while dual thiadiazole systems (e.g., 4y) require multi-step synthesis with lower yields (~56–79%) .

Mechanistic Insights

- Piperazine Role : The 4-methylpiperazine group may enhance solubility and enable interactions with acidic residues in enzyme active sites (e.g., via protonated amines). This contrasts with chlorophenyl or benzylthio groups, which prioritize hydrophobic binding .

Biological Activity

The compound 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring which is known for its weakly basic properties and susceptibility to nucleophilic attack due to the electron-deficient nature of the ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 |

| Compound B | A549 (Lung Cancer) | 0.52 |

| Compound C | SK-MEL-2 (Melanoma) | 4.27 |

The structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole ring can significantly influence cytotoxicity. Specifically, electron-donating groups enhance activity against cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, compounds based on thiadiazoles have demonstrated anti-inflammatory effects. A study utilized the carrageenan-induced paw edema model in rats to assess the anti-inflammatory activity of various derivatives:

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound D | 50 | 65 |

| Indomethacin (Control) | 10 | 75 |

The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds with structural similarities to our target compound were tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These findings suggest that modifications in the thiadiazole structure can enhance antimicrobial efficacy .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For instance:

- Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key enzymes involved in cell proliferation.

- Anti-inflammatory Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX and LOX pathways.

- Antimicrobial Mechanism : The action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against HepG2 and A549 cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

- Microwave-Assisted Synthesis : Another investigation employed microwave-assisted synthesis for thiadiazole derivatives, resulting in reduced reaction times and improved yields while maintaining biological activity .

Q & A

Q. What are the standard synthetic routes for 2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves reacting thiol intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield the target compound. Key intermediates are synthesized via classical cyclization or alkylation methods. Purification often employs recrystallization or column chromatography .

Q. How is the structure and purity of this compound confirmed experimentally?

Structural confirmation relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., C=S bonds at ~1250 cm⁻¹).

- NMR (¹H/¹³C) resolves methylpiperazine protons (δ 2.3–2.7 ppm) and acetamide carbonyls (δ ~170 ppm).

- Elemental analysis validates purity by matching calculated vs. experimental C/H/N percentages. Chromatographic methods (HPLC, TLC) ensure homogeneity .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

Prioritize in vitro assays :

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Staphylococcus aureus or Candida albicans.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) or β-lactamases .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT for reaction pathway prediction) with machine learning to analyze experimental variables (solvent, catalyst, temperature). The ICReDD framework combines computational screening and high-throughput experimentation to identify optimal conditions, reducing trial-and-error cycles by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Standardize protocols (e.g., consistent cell lines, concentration ranges).

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in enzymatic assays.

- Molecular dynamics simulations : Clarify structural flexibility effects on activity variations (e.g., piperazine ring conformational changes) .

Q. How to design derivatives to improve pharmacokinetic properties while retaining bioactivity?

- Bioisosteric replacement : Modify the acetamide side chain with fluorinated or heteroaryl groups to enhance metabolic stability.

- QSAR modeling : Corrogate logP, polar surface area, and bioavailability using datasets from analogs.

- ADME-Tox assays : Evaluate synthesized derivatives for hepatic microsomal stability and plasma protein binding .

Q. What advanced techniques validate target engagement in mechanistic studies?

- Cryo-EM/X-ray crystallography : Resolve compound-enzyme complexes (e.g., with thymidylate synthase).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Kinetic studies : Measure inhibition constants (Kᵢ) via progress curve analysis .

Q. How to address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.